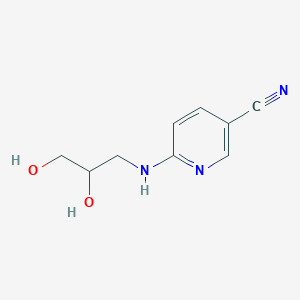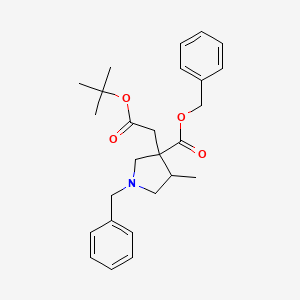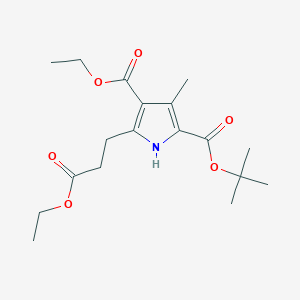
2-O-tert-butyl 4-O-ethyl 5-(3-ethoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-O-tert-butyl 4-O-ethyl 5-(3-ethoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a pyrrole ring substituted with ethoxycarbonyl, methyl, and carboxylic acid ester groups, making it a versatile molecule for synthetic and research purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-tert-butyl 4-O-ethyl 5-(3-ethoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate typically involves multi-step organic reactions. One common approach is the condensation of ethyl acetoacetate with an appropriate amine to form the pyrrole ring. Subsequent esterification reactions introduce the ethoxycarbonyl and tert-butyl ester groups. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve efficient and sustainable production.
化学反応の分析
Types of Reactions
2-O-tert-butyl 4-O-ethyl 5-(3-ethoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ester groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reaction conditions typically involve acidic or basic media and controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used. Reactions are often carried out under inert atmospheres to prevent unwanted side reactions.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation. Catalysts such as palladium or copper may be used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or alkyl groups.
科学的研究の応用
2-O-tert-butyl 4-O-ethyl 5-(3-ethoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its versatile functional groups allow for diverse chemical transformations.
Biology: Researchers study the compound’s interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a drug candidate or biochemical probe.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of novel therapeutics targeting specific biological pathways.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of 2-O-tert-butyl 4-O-ethyl 5-(3-ethoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biochemical pathways, leading to therapeutic effects or biological responses. The exact mechanism involves binding to the target molecule, inducing conformational changes, and altering the target’s activity.
類似化合物との比較
Similar Compounds
5-(2-ethoxycarbonyl-ethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylic acid: Lacks the ester groups, making it less versatile for certain applications.
3-methyl-1H-pyrrole-2,4-dicarboxylic acid:
5-(2-ethoxycarbonyl-ethyl)-1H-pyrrole-2,4-dicarboxylic acid: Similar structure but without the methyl group, affecting its chemical properties and reactivity.
Uniqueness
2-O-tert-butyl 4-O-ethyl 5-(3-ethoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate stands out due to its combination of functional groups, which provide a unique balance of reactivity, stability, and versatility. This makes it a valuable compound for a wide range of scientific and industrial applications.
特性
分子式 |
C18H27NO6 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
2-O-tert-butyl 4-O-ethyl 5-(3-ethoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C18H27NO6/c1-7-23-13(20)10-9-12-14(16(21)24-8-2)11(3)15(19-12)17(22)25-18(4,5)6/h19H,7-10H2,1-6H3 |
InChIキー |
QSSCMNSPWBCPSP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC1=C(C(=C(N1)C(=O)OC(C)(C)C)C)C(=O)OCC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
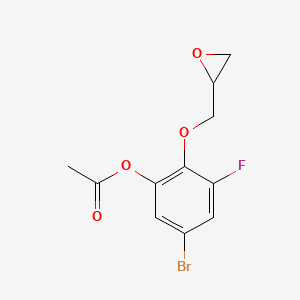
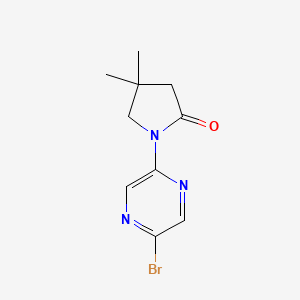
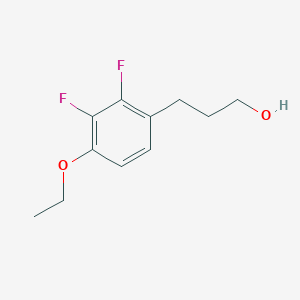
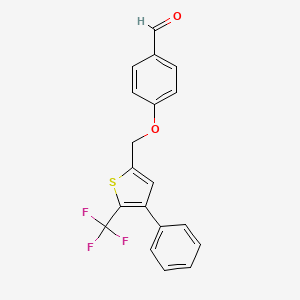
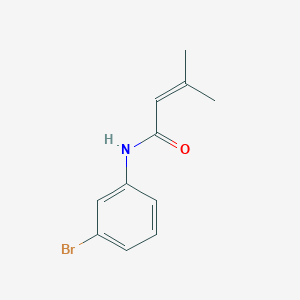
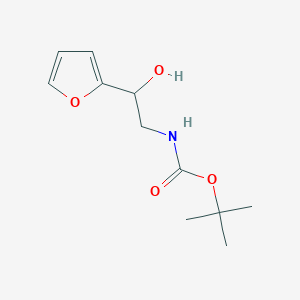
![1-Chloro-4-[(4-chlorophenyl)-dimethoxymethyl]benzene](/img/structure/B8513800.png)
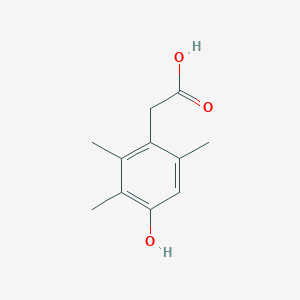
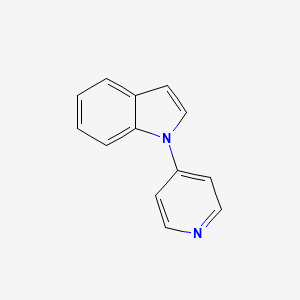
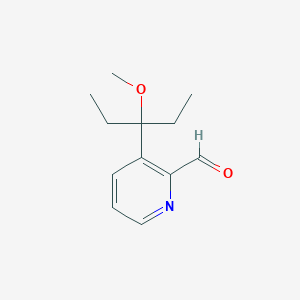
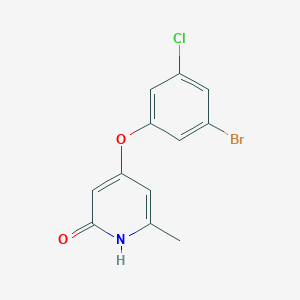
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-3-[[(1r)-1-phenylethoxy]methyl]-](/img/structure/B8513835.png)
